5-Bromo-2,4,4-trimethylpent-1-ene
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Overview
Description
5-Bromo-2,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2,4,4-trimethylpent-1-ene can be synthesized through the bromination of 2,4,4-trimethylpent-1-ene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the bromine adds to the double bond of the alkene, resulting in the formation of the brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond can react with hydrogen halides (HX), halogens (X2), or other electrophiles to form addition products.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent like dichloromethane.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Addition: Formation of dibromo compounds or bromoalkanes.
Elimination: Formation of alkenes or alkynes.
Scientific Research Applications
5-Bromo-2,4,4-trimethylpent-1-ene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4,4-trimethylpent-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The double bond in the molecule also allows it to undergo addition reactions with electrophiles .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpent-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide: Contains a phosphorus atom and exhibits different reactivity and applications.
Uniqueness
5-Bromo-2,4,4-trimethylpent-1-ene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its structure makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
Molecular Formula |
C8H15Br |
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Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-bromo-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Br/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3 |
InChI Key |
FITFGROSSJBNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C)CBr |
Origin of Product |
United States |
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